Aurora A inhibitor II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurora A inhibitor II is a small-molecule inhibitor specifically targeting Aurora kinase A, a serine/threonine kinase that plays a crucial role in cell division by regulating mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy .

準備方法

Synthetic Routes and Reaction Conditions

Aurora A inhibitor II can be synthesized through a series of organic reactions involving the formation of key intermediates. The synthetic route typically involves:

Formation of the core structure: This involves the construction of a heterocyclic core, often through cyclization reactions.

Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards Aurora kinase A.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing large-scale reactors and purification systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound .

化学反応の分析

Types of Reactions

Aurora A inhibitor II undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to the molecule.

Substitution: Replacement of one functional group with another, often to enhance the compound’s pharmacological properties.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .

科学的研究の応用

Therapeutic Applications

The primary applications of MLN8237 are in oncology, particularly for treating various solid tumors and hematological malignancies. Its antitumor activity has been evaluated in multiple preclinical and clinical studies:

- Solid Tumors : MLN8237 has demonstrated significant growth suppression in xenograft models of sarcoma, showing efficacy at low nanomolar concentrations . Clinical trials have indicated preliminary antitumor activity in patients with advanced solid tumors, including lymphomas .

- Combination Therapies : The inhibitor is often studied in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For example, combining MLN8237 with traditional chemotherapy drugs has shown promise in overcoming resistance mechanisms in cancer cells .

Soft Tissue Sarcomas

A study evaluated the effects of MLN8237 on a panel of sarcoma cell lines. Results indicated that treatment with MLN8237 led to increased apoptosis and mitotic index at low concentrations, while higher doses resulted in polyploidy. The study confirmed the specificity of MLN8237 for Aurora A over Aurora B through siRNA experiments and time-lapse microscopy .

T-Cell Lymphomas

In another study focusing on HTLV-1-infected T-cell lines, MLN8237 was shown to exert greater antiproliferative effects compared to uninfected lines. This study highlighted the potential of MLN8237 as a targeted therapy for specific hematological malignancies .

Head and Neck Cancer

Research indicates that Aurora kinase inhibitors like MLN8237 can be effective against head and neck cancers when used alongside standard chemotherapy regimens. The study emphasizes the role of Aurora kinases as critical targets for developing new cancer therapies .

Comparative Overview of Aurora Kinase Inhibitors

作用機序

Aurora A inhibitor II exerts its effects by binding to the active site of Aurora kinase A, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in mitotic spindle formation and chromosome segregation. The compound also induces cell cycle arrest and apoptosis in cancer cells, making it a potent anti-cancer agent .

類似化合物との比較

Aurora A inhibitor II is compared with other Aurora kinase inhibitors such as:

MLN8237 (Alisertib): Another potent Aurora kinase A inhibitor with similar mechanisms of action but different pharmacokinetic properties.

MK-8745: Known for its high specificity towards Aurora kinase A.

PHA-739358: A multi-targeted kinase inhibitor that also inhibits Aurora kinase B and C

This compound is unique due to its high specificity and potency towards Aurora kinase A, making it a valuable tool in cancer research and therapy .

生物活性

Aurora A is a serine/threonine kinase that plays a crucial role in cell division, particularly in mitosis. Its dysregulation is often associated with various cancers, making it a significant target for therapeutic intervention. Aurora A inhibitor II, a specific inhibitor of this kinase, has been the subject of extensive research to understand its biological activity and potential as an anticancer agent.

Aurora A functions primarily during the G2/M phase of the cell cycle, facilitating processes such as spindle assembly and chromosome segregation. Inhibition of Aurora A disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the disruption of protein-protein interactions essential for Aurora A's localization and activation, particularly its interaction with TPX2, a critical spindle assembly factor.

Key Mechanisms Include:

- Inhibition of Phosphorylation: this compound prevents the phosphorylation of key substrates like histone H3 at Ser10, which is crucial for mitotic progression .

- Induction of Apoptosis: Treatment with Aurora A inhibitors has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549) and others .

- Cell Cycle Arrest: The compound causes G2/M phase arrest, leading to polyploidy and subsequent cell death .

In Vitro Studies

A variety of studies have demonstrated the efficacy of this compound in vitro:

- Cell Line Sensitivity: In experiments with A549 lung cancer cells, treatment with this compound resulted in a significant increase in apoptosis rates—48% at 5 µM concentration compared to untreated controls .

- Kinase Profiling: A kinase profiling assay indicated that while the inhibitor had minimal effects on other kinases (less than 25% inhibition of Aurora A at 5 µM), it showed potent activity against its primary target, leading to substantial biological effects on cancer cells .

| Cell Line | Apoptosis Induction (%) | Concentration (µM) |

|---|---|---|

| A549 | 48 | 5 |

| H520 | 82 | 5 |

In Vivo Studies

In vivo studies further support the potential of this compound as an effective anticancer agent:

- Xenograft Models: In mouse models bearing A549 xenografts, treatment with the inhibitor significantly suppressed tumor growth without affecting overall body weight, indicating a favorable safety profile .

- Biomarker Modulation: Analysis of tumor tissues revealed decreased levels of phospho-histone H3 and Ki-67, suggesting reduced proliferation and mitotic activity in treated tumors .

Case Studies

Several case studies highlight the effectiveness of Aurora A inhibitors in clinical settings:

- Pancreatic Cancer: Inhibition of the Aurora A-TPX2 interaction was shown to synergize with paclitaxel treatment, enhancing efficacy against pancreatic cancer cells. This combination therapy demonstrated improved outcomes in preclinical models .

- Acute Myeloid Leukemia (AML): Research indicates that targeting Aurora A may also be beneficial in treating AML, where overexpression is common. The selective inhibition of Aurora A has shown promise in reducing leukemic cell viability .

特性

CAS番号 |

1158838-43-7 |

|---|---|

分子式 |

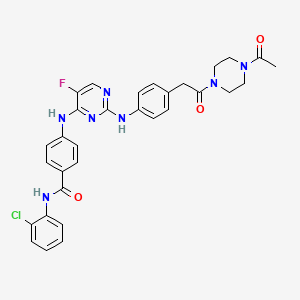

C31H29ClFN7O3 |

分子量 |

602.1 g/mol |

IUPAC名 |

4-[[2-[4-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]-N-(2-chlorophenyl)benzamide |

InChI |

InChI=1S/C31H29ClFN7O3/c1-20(41)39-14-16-40(17-15-39)28(42)18-21-6-10-24(11-7-21)36-31-34-19-26(33)29(38-31)35-23-12-8-22(9-13-23)30(43)37-27-5-3-2-4-25(27)32/h2-13,19H,14-18H2,1H3,(H,37,43)(H2,34,35,36,38) |

InChIキー |

GAAHSFKFIMENOG-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |

正規SMILES |

CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。